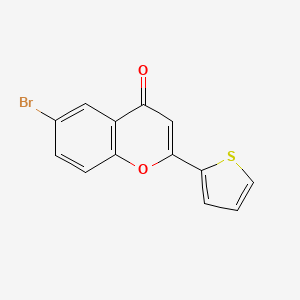
6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
A mixture of 1-(5-bromo-2-hydroxy-phenyl)-ethanone, thiophene-2-carbaldehyde, and borax in ethanol and H2O was refluxed for one day. The reaction mixture was cooled, diluted with an equal volume of H2O, and extracted with ethyl acetate. The organic layer was dried over anhydrous Na2SO4, filtered, and evaporated to give 6-bromo-2-thiophen-2-yl-chroman-4-one.
Molecular Structure Analysis
The molecular structure of “6-bromo-2-(thiophen-2-yl)-4H-chromen-4-one” is complex and involves various chemical bonds. The molecule contains a bromine atom, a thiophene ring, and a chromen-4-one structure.
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 309.18 g/mol. Its molecular formula is C13H9BrO2S. More detailed physical and chemical properties are not available in the current literature.
科学的研究の応用
Photoreactions and Molecular Synthesis
6-Bromo-2-(thiophen-2-yl)-4H-chromen-4-one and its derivatives have been extensively studied for their intriguing photoreactive properties and utility in synthesizing complex molecular structures:
- The compound has been used in one-shot photochemical synthesis processes, like the intramolecular Paterno-Büchi reaction, to create tricyclic compounds like 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones, showcasing its reactivity under photoinduced conditions (Jindal et al., 2014).
- It's also instrumental in the synthesis of various heterocycles, proving its versatility in chemical reactions (Abdel-Aziem et al., 2021).
Antibacterial Properties
Some derivatives of this compound have demonstrated potential antibacterial properties:
- Specific synthesized compounds showed strong inhibition activity against certain strains of Gram-positive and Gram-negative bacteria, underlining its potential in developing new antibacterial agents (Abdel-Aziem et al., 2021).
Anticancer and Anti-inflammatory Applications
The compound's derivatives have been found to possess significant biological activities, indicating their potential in therapeutic applications:
- Novel derivatives exhibited considerable anti-inflammatory activity in in-vivo studies, suggesting potential for medical use in treating inflammation-related conditions (Chaydhary et al., 2015).
- Certain derivatives also displayed cytotoxic activities against various human cancer cell lines, highlighting their potential as anticancer agents (Zang et al., 2021).
Photophysical and Computational Studies
This compound's derivatives are also studied for their photophysical properties:
- Compounds have been synthesized and analyzed for their photophysical properties, showcasing their potential application in photonic and electronic devices (Kumbar et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-bromo-2-thiophen-2-ylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO2S/c14-8-3-4-11-9(6-8)10(15)7-12(16-11)13-2-1-5-17-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZPACGNTUDSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
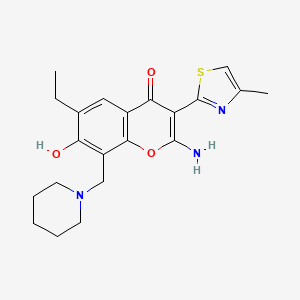

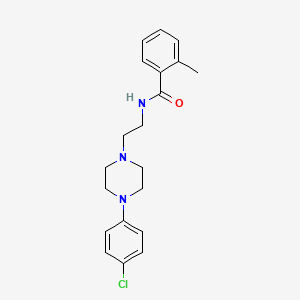
![N-(benzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2433106.png)
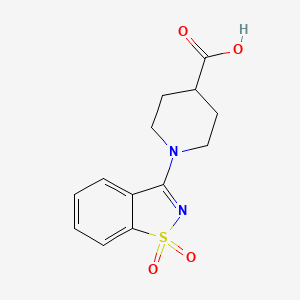
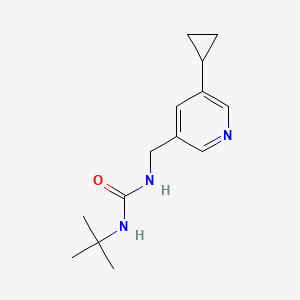
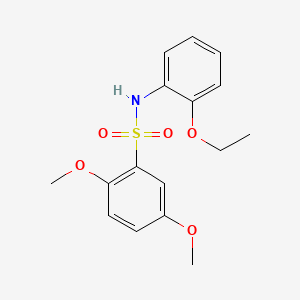
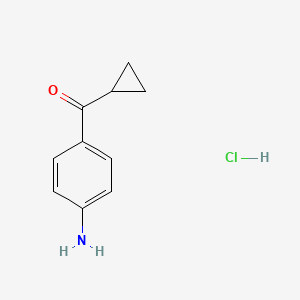
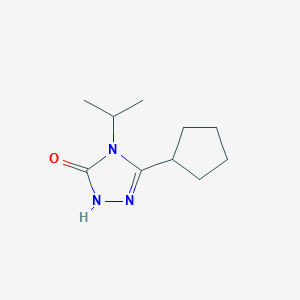
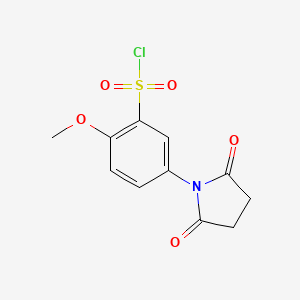
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]cyclobutanecarboxamide](/img/structure/B2433119.png)
![2-[Ethyl(phenyl)amino]acetic acid hydrochloride](/img/structure/B2433121.png)
![N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2433123.png)
![N-(2-methylbenzo[d]thiazol-6-yl)-2-tosylacetamide](/img/structure/B2433125.png)
